Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group, a fluoro-substituted benzothiazole moiety, and an amino linkage between two benzothiazole rings. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzaldehyde, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the methyl ester group . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide: Used in medicinal chemistry for its potential therapeutic effects.
Benzothiazole: A simpler structure used in the production of dyes and as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its dual benzothiazole rings and the presence of a fluoro-substituent, which enhances its biological activity and chemical reactivity.
Properties
IUPAC Name |
methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c1-22-14(21)8-5-6-10-12(7-8)24-15(18-10)20-16-19-13-9(17)3-2-4-11(13)23-16/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCEDXJVDAVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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